molecular formula C11H15Cl2NO2S B122721 N,N-Bis(2-chloroethyl)-p-toluenesulfonamide CAS No. 42137-88-2

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Cat. No.: B122721
CAS No.: 42137-88-2
M. Wt: 296.2 g/mol
InChI Key: PTVBBIMKLOMGSY-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to a p-toluenesulfonamide moiety, making it a versatile agent in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like chloroform or dichloromethane, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide involves the alkylation of nucleophilic sites in DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen and oxygen in biological macromolecules, leading to cross-linking and disruption of normal cellular functions. This alkylation process is particularly effective in targeting rapidly dividing cells, making the compound useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide stands out due to its specific structure, which combines the alkylating properties of chloroethyl groups with the stability and reactivity of the p-toluenesulfonamide moiety. This unique combination allows for targeted applications in both medicinal chemistry and industrial processes .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVBBIMKLOMGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194970
Record name N,N-Bis(2-chloroethyl)-p-toluenesulphonamide
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Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42137-88-2
Record name N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide
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Record name N,N-Bis(2-chloroethyl)-p-toluenesulphonamide
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Record name 42137-88-2
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Record name N,N-Bis(2-chloroethyl)-p-toluenesulphonamide
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Record name N,N-bis(2-chloroethyl)-p-toluenesulphonamide
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Synthesis routes and methods

Procedure details

To a suspension of bis(2-chloroethyl)amine hydrochloride (4.68 g, 26.2 mmol) in dry THF (50 mL) was added Et3N (18.3 mL, 131 mmol) at 0° C. and the mixture was stirred for 15 min. p-Toluenesulfonyl chloride (5.00 g, 26.25 mmol) and DMAP (a spatula pinch) were added. The reaction mixture was allowed to warm to room temperature and was stirred overnight. When TLC analysis showed complete conversion, the mixture was filtered to remove the Et3N.HCl and extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4), filtered and concentrated. The residue was purified by flash column chromatography to afford N,N-bis(2′-chloroethyl)-4-methylbenzenesulfonamide (6.22 g, 80% yield).
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable synthetic application of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide?

A1: this compound serves as a key reagent in the synthesis of enantiomerically pure 1-[(4-chlorophenyl)phenylmethyl]piperazine []. This compound, a crucial intermediate in pharmaceutical development, is obtained by reacting this compound with a single enantiomer of α-(4-chlorophenyl)benzylamine. The reaction proceeds through a cyclization step, employing n-tripropylamine as both a solvent and an acid scavenger, followed by a deprotection step to yield the final product.

Q2: How is this compound synthesized?

A2: this compound can be synthesized via the reaction of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide with thionyl chloride []. This reaction proceeds in xylene, initially forming an eight-membered ring cyclic sulfite intermediate (3). Further reaction of this intermediate with thionyl chloride leads to the formation of this compound in high yield.

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